N'~1~,N'~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide
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Overview
Description
N’~1~,N’~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two hydrazide groups connected by a decane chain, with each hydrazide group bonded to a 5-bromo-2-hydroxyphenyl moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide typically involves the condensation reaction between decanedihydrazide and 5-bromo-2-hydroxybenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’~1~,N’~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or DNA, leading to inhibition of enzyme activity or disruption of DNA function, which contributes to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~10~-bis[(E)-(4-chlorophenyl)methylidene]decanedihydrazide
- N’~1~,N’~10~-bis[(E)-(4-dimethylaminophenyl)methylidene]decanedihydrazide
- N’~1~,N’~10~-bis[(E)-(5-bromo-2-methoxyphenyl)methylidene]decanedihydrazide
Uniqueness
N’~1~,N’~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide is unique due to the presence of both bromine and hydroxyl groups on the phenyl rings. This combination enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, the decane chain provides flexibility and hydrophobic character, which can influence its interactions with biological targets and materials.
Properties
IUPAC Name |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]decanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Br2N4O4/c25-19-9-11-21(31)17(13-19)15-27-29-23(33)7-5-3-1-2-4-6-8-24(34)30-28-16-18-14-20(26)10-12-22(18)32/h9-16,31-32H,1-8H2,(H,29,33)(H,30,34)/b27-15+,28-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYNUMADXJTYIC-DPCVLPDWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Br2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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